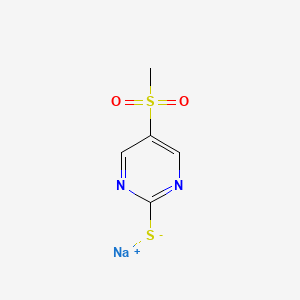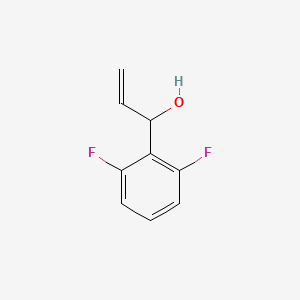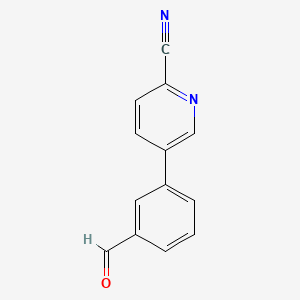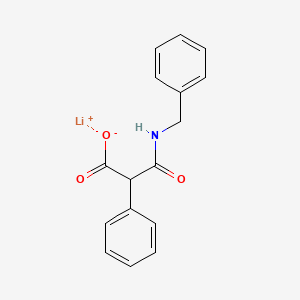
Lithium(1+)ion2-(benzylcarbamoyl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the following steps:
Formation of Benzylcarbamoyl Chloride: Benzylamine reacts with phosgene to form benzylcarbamoyl chloride.
Formation of 2-Phenylacetic Acid: Benzyl chloride undergoes a Friedel-Crafts acylation with acetic acid to form 2-phenylacetic acid.
Coupling Reaction: Benzylcarbamoyl chloride reacts with 2-phenylacetic acid in the presence of a base such as triethylamine to form 2-(benzylcarbamoyl)-2-phenylacetate.
Lithium Salt Formation: The final step involves the reaction of 2-(benzylcarbamoyl)-2-phenylacetate with lithium hydroxide to form lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps outlined above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Medicine
In medicine, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate neurotransmitter release and receptor activity, while the benzylcarbamoyl and phenylacetate moieties can interact with specific proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) ion 2-(carbamoyl)-2-phenylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-methylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylpropionate
Uniqueness
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is unique due to the presence of both benzylcarbamoyl and phenylacetate groups, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C16H14LiNO3 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
lithium;3-(benzylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H15NO3.Li/c18-15(17-11-12-7-3-1-4-8-12)14(16(19)20)13-9-5-2-6-10-13;/h1-10,14H,11H2,(H,17,18)(H,19,20);/q;+1/p-1 |
Clé InChI |
CGYAKGXUSNXWDH-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
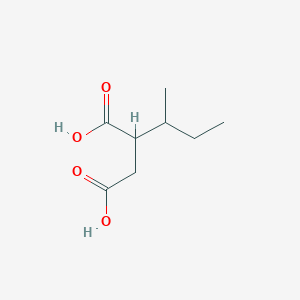
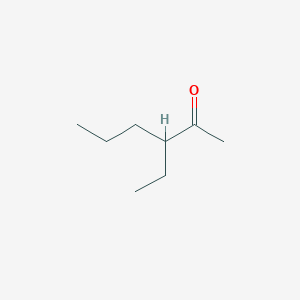
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
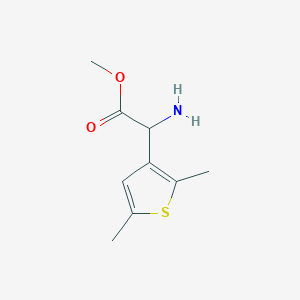
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
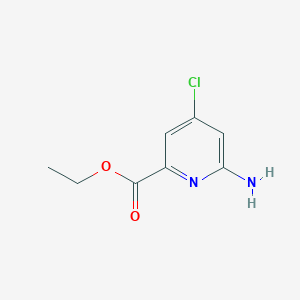
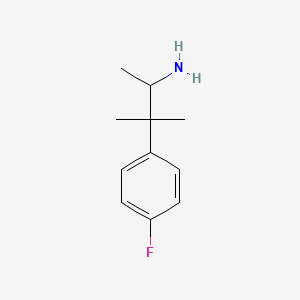
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
